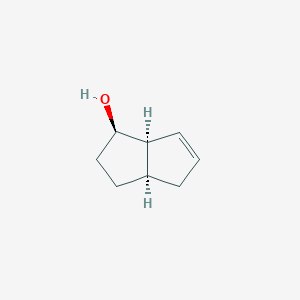
5,5-dimethyl-4-methylidenehexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-methylidenehexanal (DMH) is a naturally occurring aldehyde found in many food sources, such as apples and apricots. It is also used in a variety of laboratory experiments as a reagent, in the synthesis of other compounds, and as a marker for certain biochemical processes.
Applications De Recherche Scientifique
5,5-dimethyl-4-methylidenehexanal is used in a variety of scientific research applications. It is used as a marker for the identification of certain biochemical pathways, such as the pentose phosphate pathway. 5,5-dimethyl-4-methylidenehexanal is also used in the synthesis of other compounds, such as 5-methyl-2-hexanal, which is used in the synthesis of certain drugs. Furthermore, 5,5-dimethyl-4-methylidenehexanal is used as a reagent in a variety of laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 5,5-dimethyl-4-methylidenehexanal is not yet fully understood. However, it is believed that 5,5-dimethyl-4-methylidenehexanal acts as a competitive inhibitor of certain enzymes in the pentose phosphate pathway. This inhibition can lead to the accumulation of certain metabolites, such as ribulose-5-phosphate, which can then be used for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5-dimethyl-4-methylidenehexanal are not yet fully understood. However, it has been reported that 5,5-dimethyl-4-methylidenehexanal can act as an antioxidant, and can also act as an anti-inflammatory agent. Furthermore, 5,5-dimethyl-4-methylidenehexanal has been shown to have a protective effect against certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5,5-dimethyl-4-methylidenehexanal in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Furthermore, 5,5-dimethyl-4-methylidenehexanal can be used as a marker for certain biochemical pathways, and can be used in the synthesis of other compounds. However, there are some limitations to the use of 5,5-dimethyl-4-methylidenehexanal in laboratory experiments, such as its instability in certain conditions, and its potential toxicity.
Orientations Futures
There are a number of possible future directions for research on 5,5-dimethyl-4-methylidenehexanal. These include further exploration of its mechanism of action, its potential therapeutic applications, and its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted on the synthesis of 5,5-dimethyl-4-methylidenehexanal from other compounds, and on the potential toxicity of 5,5-dimethyl-4-methylidenehexanal in certain conditions. Finally, further research could be conducted on the potential applications of 5,5-dimethyl-4-methylidenehexanal in the synthesis of other compounds.
Méthodes De Synthèse
5,5-dimethyl-4-methylidenehexanal is synthesized from the oxidation of 2-methyl-2-pentanol using a variety of methods. The most common method is the oxidation of 2-methyl-2-pentanol with chromic acid, which yields 5,5-dimethyl-4-methylidenehexanal as the major product. Other methods for the synthesis of 5,5-dimethyl-4-methylidenehexanal include the oxidation of 2-methyl-2-pentanol with potassium permanganate or potassium dichromate, and the oxidation of 2-methyl-2-pentanol with nitric acid.
Propriétés
IUPAC Name |
5,5-dimethyl-4-methylidenehexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(6-5-7-10)9(2,3)4/h7H,1,5-6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXSGLCFTYZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-methylidenehexanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


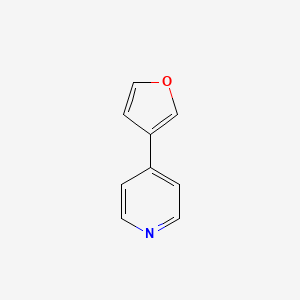

![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)




![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
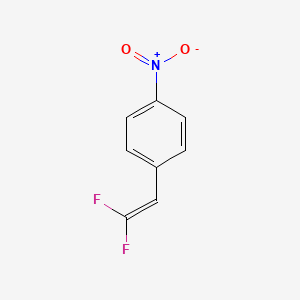
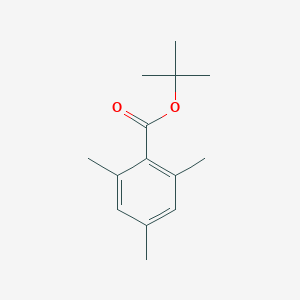
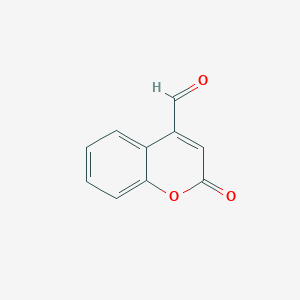
![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
